2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that plays a significant role in organic synthesis. This compound is particularly notable for its use in various chemical reactions, including the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of biaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method includes the following steps :
Formation of the cyclopropylamine intermediate: This step involves the reaction of cyclopropylamine with a suitable chlorinating agent to introduce the chlorine atom.
Borylation: The intermediate is then subjected to borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronic ester.
Coupling Reaction: The final step involves coupling the boronic ester with aniline under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Substituted Anilines: Formed through nucleophilic substitution.
Scientific Research Applications
2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug development due to its ability to form stable biaryl structures.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in coupling reactions, forming stable biaryl compounds. The boronic ester group acts as a key functional group, facilitating the formation of carbon-carbon bonds through palladium-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the chlorine and cyclopropyl groups.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.
Uniqueness
2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a boronic ester group with a cyclopropyl and chlorine substituent. This unique structure enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO2/c1-14(2)15(3,4)20-16(19-14)10-5-8-13(12(17)9-10)18-11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNSKRICGZRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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